molecular formula C19H19FN2O2S B12664555 Asem F-18 CAS No. 1456878-52-6

Asem F-18

Número de catálogo: B12664555
Número CAS: 1456878-52-6
Peso molecular: 357.4 g/mol
Clave InChI: JIGWWGDIEUWCOR-LRFGSCOBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La síntesis de Asem F-18 implica la incorporación del isótopo radiactivo flúor-18 en la estructura molecular. La ruta sintética típicamente incluye los siguientes pasos:

Los métodos de producción industrial para this compound están diseñados para asegurar un alto rendimiento y reproducibilidad. Estos métodos a menudo involucran módulos de síntesis automatizados que pueden manejar los procesos de marcado radiactivo y purificación de manera eficiente .

Análisis De Reacciones Químicas

Asem F-18 se somete a varios tipos de reacciones químicas, incluyendo:

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:

Los principales productos formados a partir de estas reacciones son típicamente el compuesto marcado radiactivamente y cualquier subproducto que pueda resultar de reacciones incompletas o reacciones secundarias .

Aplicaciones Científicas De Investigación

Neuroimaging Applications

Overview : Asem F-18 is extensively utilized in positron emission tomography (PET) to visualize and quantify α7-nAChR in the brain. Its high specificity and favorable pharmacokinetics make it an ideal candidate for studying neurological disorders.

Key Findings :

  • High Specific Binding : 18F-ASEM demonstrates specific binding to α7-nAChR with binding potential values significantly higher than other radioligands (up to 90% specific binding in baboon studies) .
  • Clinical Relevance : Studies have indicated that 18F-ASEM PET can differentiate between mild cognitive impairment (MCI) and healthy aging, suggesting its utility in early diagnosis of neurodegenerative diseases .

Case Study Data Table :

StudySubjectFindings
Gao et al. (2013)Rodent ModelConfirmed high specificity for α7-nAChR; effective in detecting receptor density changes.
Hillmer et al. (2017)Baboon PET ImagingShowed excellent brain uptake and reversible kinetics; suitable for human translation.
Coughlin et al. (2018)Human StudiesEstablished as a viable PET radioligand for quantifying α7-nAChR in clinical settings.

Cardiovascular Imaging

Overview : Recent studies have expanded the application of this compound beyond neuroimaging to cardiovascular research, particularly in evaluating atherosclerotic diseases.

Key Findings :

  • Plaque Identification : this compound has been successfully used to identify atherosclerotic plaques in animal models, showing higher binding affinity in diseased versus healthy tissues .
  • Inflammation Monitoring : Compared to traditional tracers like 18F-FDG, this compound offers better early monitoring capabilities for inflammation within carotid atherosclerotic plaques .

Case Study Data Table :

StudyModelApplication
Boswijk et al. (2017)ApoE -/- MiceDemonstrated effective imaging of atherosclerotic plaques using PET/CT.
Frontiers in Bioengineering (2021)Model RabbitsConfirmed enhanced imaging properties for assessing plaque vulnerability .

In Vitro and In Vivo Characterization

Overview : The compound's binding characteristics have been extensively studied to understand its interaction with α7-nAChR at molecular levels.

Key Findings :

  • Binding Dynamics : Molecular docking studies reveal that this compound binds effectively to α7-nAChR, with induced fit docking techniques suggesting conformational adjustments upon binding .
  • Kinetic Properties : In vivo studies show that this compound enters the brain rapidly and accumulates in regions with high receptor density, indicating its potential for dynamic imaging applications .

Actividad Biológica

Asem F-18, also known as 18F-ASEM, is a radiolabeled antagonist primarily used for imaging the alpha-7 nicotinic acetylcholine receptor (α7-nAChR) in the human brain. Its biological activity has been extensively studied in various models, including baboons, mice, and rabbits, showcasing its potential in neuroimaging and understanding neurological disorders.

18F-ASEM binds selectively to α7-nAChRs, which are implicated in cognitive functions and neurodegenerative diseases. The binding affinity of this compound is significantly higher than previous radiotracers, allowing for better visualization of receptor density in the brain.

Kinetics and Metabolism

Kinetics in Animal Models:

  • In a study involving baboons, 18F-ASEM demonstrated heterogeneous uptake across different brain regions. The highest accumulation was noted in the thalamus, insula, and anterior cingulate cortex, while lower uptake was observed in the corpus callosum and cerebellum .
  • In CD-1 mice, the parent compound was found to be predominant in the brain (over 95%), indicating minimal metabolism prior to reaching the target site .

Metabolic Pathways:

  • 18F-ASEM undergoes metabolic conversion into hydrophilic species; however, these metabolites do not significantly penetrate the brain. In baboons, 70% of plasma metabolites were detected at 90 minutes post-injection .

PET Imaging Applications

  • Cognitive Impairment Assessment:
    • A pilot study indicated that individuals with mild cognitive impairment (MCI) exhibited higher availability of α7-nAChR compared to cognitively intact controls. This suggests a potential role for 18F-ASEM in early diagnosis of cognitive decline .
  • Atherosclerosis Imaging:
    • A separate study highlighted the efficacy of 18F-ASEM in identifying atherosclerotic plaques in ApoE–/– mice compared to standard imaging agents like 18F-FDG. The tracer showed significant binding to α7-nAChR expressed in inflamed atherosclerotic tissues .

Case Studies

Case Study: MCI vs. Healthy Controls

  • Objective: To evaluate α7-nAChR availability using 18F-ASEM PET.
  • Findings: Higher binding potential (V_T) was observed in MCI patients across various brain regions compared to healthy subjects, supporting its utility as a biomarker for cognitive assessment .

Case Study: Atherosclerosis Detection

  • Objective: To assess the specificity of 18F-ASEM for detecting carotid plaques.
  • Methodology: Dynamic PET imaging was performed on ApoE–/– mice after administering 18F-ASEM.
  • Results: Enhanced visualization of plaques was achieved with 18F-ASEM compared to traditional methods, indicating its potential for early detection of vascular inflammation .

Data Summary

Study FocusModelKey Findings
Cognitive ImpairmentMCI PatientsHigher α7-nAChR availability than controls
Atherosclerosis DetectionApoE–/– MiceSuperior plaque visualization compared to 18F-FDG
Kinetics and MetabolismBaboon & MouseHigh brain uptake with minimal metabolism

Propiedades

Número CAS

1456878-52-6

Fórmula molecular

C19H19FN2O2S

Peso molecular

357.4 g/mol

Nombre IUPAC

3-(1,4-diazabicyclo[3.2.2]nonan-4-yl)-6-(18F)fluoranyldibenzothiophene 5,5-dioxide

InChI

InChI=1S/C19H19FN2O2S/c20-17-3-1-2-16-15-5-4-14(12-18(15)25(23,24)19(16)17)22-11-10-21-8-6-13(22)7-9-21/h1-5,12-13H,6-11H2/i20-1

Clave InChI

JIGWWGDIEUWCOR-LRFGSCOBSA-N

SMILES isomérico

C1CN2CCC1N(CC2)C3=CC4=C(C=C3)C5=C(S4(=O)=O)C(=CC=C5)[18F]

SMILES canónico

C1CN2CCC1N(CC2)C3=CC4=C(C=C3)C5=C(S4(=O)=O)C(=CC=C5)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.